1-(Indolin-1-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
This compound features a hybrid structure combining indoline, piperidine, and a 5-isopropyl-substituted 1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole core, substituted with an isopropyl group, likely influences lipophilicity and steric interactions.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)19-21-22-20(26-19)16-7-10-23(11-8-16)13-18(25)24-12-9-15-5-3-4-6-17(15)24/h3-6,14,16H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYPYNGZNONCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Indolin-1-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, summarizing key findings from recent research.
Chemical Structure and Properties
The compound features a unique structure that combines an indoline moiety with a piperidine ring substituted by an oxadiazole group. This structural diversity is believed to contribute to its biological activities.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₂
Anticancer Activity
Recent studies have demonstrated that derivatives of indoline compounds exhibit significant anticancer properties. Notably, the presence of the indolin-1-yl group in this compound enhances its activity against various cancer cell lines.
Key Findings:
- Prostate Cancer : The compound showed an IC50 value of 1.89 ± 0.6 μM against prostate cancer cell lines, indicating potent cytotoxicity compared to other derivatives .
- Breast Cancer : Similar studies reported that related indoline derivatives exhibited IC50 values ranging from 1.26 to 2.77 μM , suggesting a strong potential for therapeutic application in breast cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against several pathogens.
Antimicrobial Efficacy:
- Minimum Inhibitory Concentration (MIC) : The most active derivatives displayed MIC values as low as 0.22 to 0.25 μg/mL , demonstrating strong bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in tumor growth and microbial resistance.
Proposed Mechanisms:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways .
- Inhibition of Biofilm Formation : It has been shown to inhibit biofilm formation, which is crucial for the virulence of many bacterial strains .
Data Summary Table
Case Studies and Research Findings
Several case studies have highlighted the potential of indoline derivatives, including our compound of interest:
Case Study 1: Indolin Derivatives in Cancer Therapy
A study focusing on various indolin derivatives found that modifications in the piperidine and oxadiazole groups significantly impacted their anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antimicrobial Screening
Research involving a series of oxadiazole-bearing compounds demonstrated that introducing substituents like isopropyl groups can enhance antimicrobial efficacy, providing insights into optimizing this class of compounds for therapeutic use .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing oxadiazole rings exhibit anticancer properties. The oxadiazole moiety is known for its ability to interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation. For instance, studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Kinase Inhibition
The compound has been investigated for its ability to modulate protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. The patent literature describes methods for using such compounds to treat conditions related to aberrant kinase activity . Specifically, the indoline structure may enhance selectivity towards certain kinases, offering a pathway for developing targeted cancer therapies.
Neurological Applications
Given the piperidine component of the molecule, there is potential for applications in treating neurological disorders. Piperidine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. The incorporation of the oxadiazole ring may further enhance these properties by providing additional mechanisms of action .
Case Studies
Comparison with Similar Compounds
Structural Analogues with Tetrazole Cores
Example Compounds: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28 from ).
- Key Differences :
- Heterocycle : Tetrazole (5-membered ring with four N atoms) replaces the 1,3,4-oxadiazole.
- Substituents : Aryl groups on tetrazole vs. isopropyl on oxadiazole.
- The isopropyl group in the target compound may enhance lipophilicity, favoring interactions with hydrophobic binding pockets .
Ethanone Derivatives with Pyrazole-Oxadiazole Hybrids
Example Compounds: 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone ().
- Key Differences :
- Substituents : Pyrazole-methyl and aryl groups on oxadiazole vs. isopropyl.
- The isopropyl group in the target compound may reduce steric hindrance compared to bulkier aryl substituents .
Mercapto-Oxadiazole Derivatives with Antimicrobial Activity
Example Compound: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone ().
- Key Differences: Substituents: Mercapto (-SH) group on oxadiazole vs. isopropyl. Linker: Pyridine-2-ylamino group replaces indoline-piperidine.
- Functional Insights :
Sulfanyl-Linked Oxadiazole-Indoline Analogs
Example Compound: 1-(Indolin-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone ().
- Key Differences: Linkage: Sulfanyl (thioether) bridge vs. direct piperidine-ethanone linkage. Substituents: Phenoxymethyl on oxadiazole vs. isopropyl.
- Implications: The sulfanyl group may increase susceptibility to oxidative degradation.
Tabular Comparison of Structural and Functional Attributes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
